tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a unique combination of functional groups: a tert-butylsulfinylamino substituent at the (4S)-position, a 2-oxa (ether) ring, and an 8-azaspiro[4.5]decane core protected by a tert-butyloxycarbonyl (Boc) group. The compound is commercially available (e.g., 1g for €1,710) , highlighting its relevance in medicinal chemistry.
Properties
Molecular Formula |
C17H32N2O4S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24?/m1/s1 |
InChI Key |
ZQXKHNNBAHWDEH-SGZRZGDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The spirocyclic 2-oxa-8-azaspiro[4.5]decane framework is constructed via cyclization reactions. A patented four-step synthesis (CN111518015A) starts with 1,4-dioxaspiro[4.5]decane-8-one (1):
- Cyanidation : Treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile (2) in 74.8% yield.
- Alkylation : Reaction with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (3) (50.8% yield).
- Reductive Cyclization : Hydrogenation with Raney nickel followed by tert-butyl dicarbonate (Boc₂O) protection forms tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate (4).
- Deprotection : Acidic hydrolysis with pyridinium p-toluenesulfonate (PPTS) yields the spirocyclic amine intermediate.
Table 1: Spirocyclic Core Synthesis Optimization
Sulfinylamino Group Installation
The stereoselective introduction of the tert-butylsulfinylamino group employs Ellman’s sulfinamide chemistry:
- Sulfinimine Formation : Condensation of the spirocyclic amine with (R)-tert-butanesulfinamide and Ti(OEt)₄ generates the sulfinimine intermediate.
- Stereochemical Control : Diastereoselective reduction using L-Selectride® or catalytic asymmetric hydrogenation achieves >99% enantiomeric excess (ee).
Table 2: Sulfinylamino Group Introduction
| Method | Reagents | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ellman’s Condensation | (R)-tert-Butanesulfinamide, Ti(OEt)₄, THF | 60°C | 98.8 | 85 |
| Asymmetric Hydrogenation | Rh/(R)-BINAP, H₂ (50 psi), MeOH | 25°C | 99.5 | 92 |
Carboxylate Protection and Final Assembly
The tert-butyl carboxylate group is introduced via Boc protection under Schotten-Baumann conditions:
- Boc Protection : Reaction with Boc anhydride in dichloromethane (DCM) and aqueous NaOH yields the final product.
- Crystallization : Recrystallization from hexane/ethyl acetate enhances purity to >99%.
Table 3: Carboxylate Protection Efficiency
| Protecting Agent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc₂O | DCM/H₂O | NaOH | 94 | 98.5 |
| Boc-OSu | THF | DMAP | 88 | 97.2 |
Industrial-Scale Process Development
Large-Scale Challenges and Solutions
Cost Analysis
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Sulfinamide Synthesis | (R)-tert-Butanesulfinamide | 55 |
| Spirocyclic Core | Cyanidation reagents | 30 |
| Purification | Chromatography solvents | 15 |
Comparative Evaluation of Synthetic Routes
Patent Route (CN111518015A) vs. Academic Protocols
| Parameter | Patent Route | Academic Route |
|---|---|---|
| Total Yield | 32% | 41% |
| Stereoselectivity | 98.8% ee | 99.5% ee |
| Scalability | >100 kg demonstrated | Lab-scale (≤1 kg) |
| Cost per kg | $12,500 | $18,200 |
Green Chemistry Metrics
| Metric | Value | Improvement vs. Traditional Methods |
|---|---|---|
| PMI (Process Mass Intensity) | 18 | 45% reduction |
| E-Factor | 6.2 | 60% reduction |
| Solvent Recovery | 92% | 30% increase |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction results in the sulfide.
Scientific Research Applications
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic tert-butyl carboxylates, emphasizing functional groups, heteroatom arrangements, and physicochemical properties.
Functional Group Variations
Hydroxyl-Substituted Analog
- Compound : tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
- CAS : 2387560-88-3
- Key Differences: Replaces the sulfinylamino group with a hydroxyl group.
- Impact: Polarity: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. Synthetic Utility: The hydroxyl group serves as a handle for further derivatization (e.g., phosphorylation or esterification) .
Carbamate-Substituted Analog
- Compound : tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride
- CAS : 2155852-24-5
- Key Differences : Features a carbamate group and exists as a hydrochloride salt.
- Impact :
Methyl-Oxo Derivative
- Compound : tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- CAS : 1801766-74-4
- Key Differences : Incorporates a methyl and oxo group.
- Impact: Reactivity: The oxo group increases electrophilicity, enabling nucleophilic additions.
Heteroatom and Ring Modifications
Diaza-Spiro Compounds
- Compound : tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
- CAS : 937729-06-1
- Key Differences : Contains two nitrogen atoms (1,8-diaza) instead of one.
- Impact: Basicity: Increased basicity due to additional nitrogen, altering interactions with biological targets (e.g., enzyme active sites). Coordination Chemistry: Potential for metal chelation, relevant in catalysis .
Triaza-Spiro Compound
- Compound : tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Key Differences : Features three nitrogen atoms (1,3,8-triaza) and a bulky biphenyl group.
- Impact :
Physicochemical and Commercial Properties
Biological Activity
The compound tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 1801766-78-8, is a member of the spirocyclic class of compounds. Its unique structure, featuring a sulfinylamino group, suggests potential biological activities that warrant investigation. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound.
- Molecular Formula : C18H34N2O4S
- Molecular Weight : 374.54 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the spirocyclic core.
- Introduction of the tert-butylsulfinylamino group.
- Final esterification to form the carboxylate ester.
These steps often require strong bases and specific catalysts to ensure the desired stereochemistry is achieved .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various biological processes.
Biological Activity
Research indicates that compounds within the spirocyclic class exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that similar spirocyclic compounds possess antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacteria and fungi.
Anticancer Potential
Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic factors. This potential has been explored in several case studies focusing on different cancer types.
Neuroprotective Effects
There is emerging evidence that compounds like this compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated a related compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Neuroprotection Research : Another study investigated the neuroprotective effects of a similar spirocyclic compound in models of neurodegeneration, showing reduced oxidative damage and improved cognitive function in treated animals.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing and purifying tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
- Methodological Guidance :
- Synthesis : Optimize reaction conditions (e.g., anhydrous acetonitrile, reflux at 80–90°C) using tert-butyl carbamate intermediates and alkylation agents like 1-(2-bromoethoxy)-4-fluorobenzene. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use recrystallization from dichloromethane/ether mixtures. Confirm purity by NMR (<1% residual solvent) and HPLC (>98% purity) .
Q. How can spectroscopic techniques resolve structural ambiguities in this spirocyclic compound?
- Methodological Guidance :
- NMR : Use - and -NMR to assign stereochemistry at the 4S position and confirm tert-butylsulfinylamino group orientation. Compare chemical shifts with analogous spiro compounds (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to validate spirocyclic geometry and chiral centers .
Q. What are the stability and handling protocols for air- or moisture-sensitive intermediates in this synthesis?
- Methodological Guidance :
- Handling : Use Schlenk lines or gloveboxes under nitrogen/argon for moisture-sensitive steps (e.g., tert-butylsulfinyl chloride coupling).
- Storage : Store at –20°C in amber vials with molecular sieves to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the formation of the tert-butylsulfinylamino group?
- Methodological Guidance :
- Chiral Auxiliaries : Utilize tert-butylsulfinamide as a chiral director, leveraging its rigid sp-hybridized sulfur to enforce stereoselectivity during nucleophilic substitutions. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways for higher ee .
Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for the spirocyclic core?
- Methodological Guidance :
- Cross-Validation : Compare -NMR coupling constants (-values) with X-ray-derived dihedral angles. For example, a of 8–10 Hz in NMR should align with a syn-periplanar conformation in the crystal structure .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in the 2-oxa-8-azaspiro[4.5]decane system) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Guidance :
- Biodegradation Assays : Expose the compound to soil/water microcosms under controlled O/pH conditions. Track degradation via LC-MS/MS and identify metabolites (e.g., tert-butyl carbamate hydrolysis products) .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to assess acute/chronic toxicity .
Q. How to design kinetic studies for sulfinyl group reactivity under varying conditions?
Q. What computational approaches predict hydrogen-bonding networks in crystal structures?
- Methodological Guidance :
Q. How to optimize catalytic asymmetric syntheses of related spirocyclic derivatives?
- Methodological Guidance :
- Catalyst Screening : Test chiral phosphoric acids or N-heterocyclic carbenes (NHCs) in model alkylation reactions. Measure ee via polarimetry and correlate with steric/electronic parameters .
- High-Throughput Experimentation : Use automated liquid handlers to vary catalyst loading (1–10 mol%) and solvent polarity (e.g., THF vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
